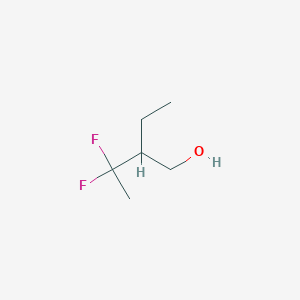

2-Ethyl-3,3-difluorobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

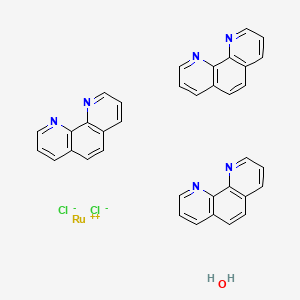

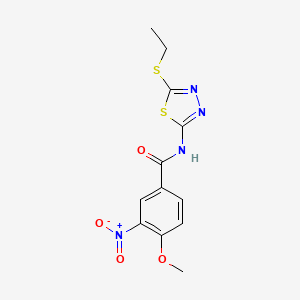

2-Ethyl-3,3-difluorobutan-1-ol is a research chemical with the molecular formula C6H12F2O and a molecular weight of 138.16 . It is not intended for human or veterinary use.

Molecular Structure Analysis

The InChI code for 2-Ethyl-3,3-difluorobutan-1-ol is 1S/C6H12F2O/c1-3-5(4-9)6(2,7)8/h5,9H,3-4H2,1-2H3 . This indicates that the molecule consists of a butanol backbone with two fluorine atoms attached to the third carbon atom and an ethyl group attached to the second carbon atom.Physical And Chemical Properties Analysis

2-Ethyl-3,3-difluorobutan-1-ol is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Solubility and Phase Behavior in Ionic Liquids

Research on the solubility of various alcohols, including those structurally related to 2-Ethyl-3,3-difluorobutan-1-ol, in ionic liquids has provided insights into their application in green chemistry. The solubility of ionic liquids in alcohols indicates potential for applications in separations and as solvents for reactions. Studies have shown that the solubility decreases with an increase in the molecular weight of the alcohol and varies between primary and secondary alcohols, suggesting that 2-Ethyl-3,3-difluorobutan-1-ol could exhibit unique solubility behaviors in different ionic liquid systems (U. D. and A. Marciniak, 2004).

Electrolyte Solvents for Energy Storage

Fluorinated compounds, closely related to 2-Ethyl-3,3-difluorobutan-1-ol, have been investigated for their use as electrolyte solvents in lithium-ion batteries. These studies have demonstrated that fluorinated solvents can enhance the thermal stability and voltage range of lithium-ion batteries, making them suitable for high-voltage applications. The lower viscosity and higher dielectric constant of these fluorinated solvents contribute to their superior performance (Jinglun Wang et al., 2016).

Synthetic Applications

The synthesis and reactivity of fluorinated compounds, including structures similar to 2-Ethyl-3,3-difluorobutan-1-ol, have been extensively studied. These compounds are valuable in organic synthesis, where their unique reactivity can be leveraged to introduce fluorine atoms into target molecules. The study of their nucleophilic reactions and conjugate addition reactions provides a foundation for developing new synthetic methodologies for fluorinated compounds (O. Paleta et al., 2000).

Fluorination Reagents and Methods

Research has also focused on developing new fluorination reagents and methods, where compounds structurally related to 2-Ethyl-3,3-difluorobutan-1-ol could serve as substrates or intermediates. Studies on aminodifluorosulfinium salts, for instance, have revealed more stable and selective fluorinating agents that can convert alcohols to alkyl fluorides efficiently, highlighting the potential of using 2-Ethyl-3,3-difluorobutan-1-ol in fluorination reactions (A. L’Heureux et al., 2010).

Environmental Persistence and Degradation

Investigations into the environmental fate of perfluoroalkyl compounds have raised awareness about the persistence and potential ecological impact of fluorinated alcohols. While specific studies on 2-Ethyl-3,3-difluorobutan-1-ol may not be available, research on related compounds indicates the importance of understanding their biotransformation and environmental degradation pathways to mitigate potential risks (Wenping Zhang et al., 2020).

Safety and Hazards

The safety information for 2-Ethyl-3,3-difluorobutan-1-ol indicates that it is classified under GHS07. The hazard statements include H227 (combustible liquid), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-ethyl-3,3-difluorobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2O/c1-3-5(4-9)6(2,7)8/h5,9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHXFVGWLVGGCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C(C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3,3-difluorobutan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2936840.png)

![N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2936841.png)

![Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2936843.png)

![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2936849.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-(2-{[(4-methylbenzyl)oxy]imino}ethyl)-4-isothiazolecarbonitrile](/img/structure/B2936852.png)

![7-(3-Fluorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2936853.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)phenyl sulfide](/img/structure/B2936856.png)